molecular formula C18H17BrN2O3S B2574450 1-(4-bromophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 618397-29-8

1-(4-bromophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2574450
CAS No.: 618397-29-8
M. Wt: 421.31
InChI Key: IFRSAGIAFSWZDM-UHFFFAOYSA-N
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Description

This compound belongs to the thienoimidazolone class, characterized by a fused thiophene-imidazole ring system with a sulfone group (5,5-dioxide). The 4-bromophenyl and o-tolyl substituents impart distinct electronic and steric properties.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S/c1-12-4-2-3-5-15(12)21-17-11-25(23,24)10-16(17)20(18(21)22)14-8-6-13(19)7-9-14/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRSAGIAFSWZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, a compound with the CAS number 618397-29-8, belongs to the class of thieno[3,4-d]imidazoles. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17BrN2O3S
  • Molecular Weight : 421.3082 g/mol
  • Structure : The compound features a tetrahydro-thieno-imidazole ring system, which is significant for its biological activity.

Biological Activity Overview

The biological activities of thieno[3,4-d]imidazole derivatives are diverse, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has shown promising results in various studies.

Antimicrobial Activity

Research indicates that thieno[3,4-d]imidazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that similar compounds showed activity against a range of bacteria and fungi. The structure-activity relationship (SAR) suggests that the presence of bromine and tolyl groups enhances antimicrobial efficacy by affecting membrane permeability and enzyme inhibition mechanisms .

Anticancer Properties

This compound has been evaluated for its anticancer potential:

  • In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating significant cytotoxicity .
  • The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, likely through the modulation of key signaling pathways .

Case Studies

Several studies have focused on the biological activity of thieno[3,4-d]imidazole derivatives:

  • Antimicrobial Screening :
    • A comparative study assessed various derivatives against standard microbial strains. Results indicated that compounds with bromine substitutions exhibited enhanced antibacterial activity compared to their non-brominated counterparts .
  • Anticancer Efficacy :
    • In a notable experiment, researchers synthesized a series of thieno[3,4-d]imidazole derivatives and tested them against multiple cancer cell lines. The results showed that the derivative containing the bromophenyl group had a lower IC50 value than others tested, suggesting superior potency .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thieno[3,4-d]imidazoles often inhibit enzymes critical for cell survival in pathogens and cancer cells.
  • Receptor Modulation : These compounds may interact with specific receptors involved in cell signaling pathways that regulate growth and apoptosis.

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli12.5
AntimicrobialS. aureus10.0
AnticancerHCT-116 (Colon Cancer)6.2
AnticancerT47D (Breast Cancer)27.3

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential therapeutic properties, making it a candidate for drug development. Research indicates that thieno[3,4-d]imidazole derivatives can possess anti-inflammatory, anti-cancer, and antimicrobial activities.

  • Case Study : A study investigated the anti-cancer properties of similar thieno[3,4-d]imidazole derivatives. The results showed significant inhibition of cancer cell proliferation in vitro, suggesting potential utility in cancer therapeutics.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications.

  • Synthesis Pathway : The synthesis typically involves cyclization reactions to form the thienoimidazole core followed by substitution reactions to introduce bromophenyl and tolyl groups.
StepReaction TypeDescription
1CyclizationFormation of the thienoimidazole core from appropriate precursors.
2SubstitutionIntroduction of bromophenyl and tolyl groups via electrophilic aromatic substitution.
3OxidationConversion to the 5,5-dioxide form through oxidation reactions.

Materials Science

The stability and reactivity of this compound make it suitable for applications in materials science, particularly in developing new polymers and materials with specific properties.

  • Application Example : Research has shown that incorporating thieno[3,4-d]imidazole derivatives into polymer matrices can enhance thermal stability and mechanical strength.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 1-(4-Ethoxyphenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (): Replacing bromine with an ethoxy group (-OCH₂CH₃) reduces electron-withdrawing effects, increasing electron density on the aromatic ring. This may enhance stability under basic conditions but reduce electrophilic reactivity in cross-coupling reactions .
  • 1-(3-Bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (): The meta-bromo and para-fluoro substitution pattern alters steric and electronic properties. Fluorine’s strong electron-withdrawing effect may increase metabolic stability compared to bromine. The molecular weight (425.27 g/mol) is higher than the target compound (estimated ~421.3 g/mol) due to fluorine’s lower atomic mass .
  • 1-Allyl-3-(4-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (): Substitution of the imidazol-2-one oxygen with a thione (S) group increases nucleophilicity. Molecular weight (387.32 g/mol) is lower due to the absence of a second aromatic ring .

Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Bromophenyl, o-tolyl C₁₈H₁₇BrN₂O₃S ~421.3 High lipophilicity, strong electron-withdrawing Br
Ethoxyphenyl Analog () 4-Ethoxyphenyl, o-tolyl C₂₀H₂₂N₂O₄S 386.47 Enhanced stability, reduced electrophilicity
Fluorophenyl Analog () 3-Bromophenyl, 4-fluorophenyl C₁₇H₁₄BrFN₂O₃S 425.27 Dual halogen effects (Br + F)
Allyl-Thione Derivative () 4-Bromophenyl, allyl C₁₄H₁₅BrN₂O₂S₂ 387.32 Thione group, increased flexibility

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